N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative characterized by a trifluoromethoxy-substituted benzene ring linked to a hydroxypropyl-thiophene moiety. The compound integrates two pharmacologically significant motifs: a sulfonamide group, known for its role in enzyme inhibition and bioactivity, and a thiophene ring, a heterocyclic structure frequently associated with anticancer and antimicrobial properties . The hydroxypropyl spacer may facilitate hydrogen bonding, influencing solubility and target binding.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO4S2/c1-13(19,12-3-2-8-23-12)9-18-24(20,21)11-6-4-10(5-7-11)22-14(15,16)17/h2-8,18-19H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDLHUWWCGXKOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F)(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps:
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Formation of the Thiophene Derivative: : The initial step often involves the preparation of a thiophene derivative. This can be achieved through the bromination of thiophene followed by a Grignard reaction to introduce the desired substituents.
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Introduction of the Hydroxy Group: : The hydroxy group is introduced via a reaction with an appropriate epoxide or through hydrolysis of a precursor compound.
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Sulfonamide Formation: : The final step involves the reaction of the intermediate with 4-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a base such as triethylamine. This step forms the sulfonamide linkage, completing the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The thiophene ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
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Substitution: : The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The sulfonamide group is known for its biological activity, and the trifluoromethoxy group can enhance the compound’s metabolic stability and bioavailability.
Industry
In the industrial sector, this compound may be used in the development of new materials, particularly those requiring specific electronic or photonic properties due to the presence of the thiophene ring and trifluoromethoxy group.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, often through hydrogen bonding or hydrophobic interactions facilitated by the sulfonamide and trifluoromethoxy groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Para-Substituted Sulfonamides
describes six sulfonamide derivatives (4a–4f) with varying para-substituents (H, Br, Cl, F, CH₃, CF₃). Key comparisons include:
| Compound | Substituent | Melting Point (°C) | Notable Features |
|---|---|---|---|
| 4a | H | 154–156 | Baseline analog; lower lipophilicity due to unsubstituted aryl group. |
| 4b | Br | 184–186 | Higher molecular weight and halogen-induced polarizability. |
| 4f | CF₃ | 150–152 | Strong electron-withdrawing effect; comparable to -OCF₃ in the target compound. |
| Target Compound | OCF₃ | Not reported | -OCF₃ offers similar electron withdrawal but greater steric bulk than CF₃. |
- Melting Points : The target compound’s melting point may differ from 4f (150–152°C) due to -OCF₃’s steric bulk, which could reduce crystallinity compared to -CF₃.
Thiophene-Containing Sulfonamides
highlights sulfonamide-thiophene hybrids (e.g., compounds 26–29) with potent antiproliferative activity (IC₅₀: ~9–10 μM against breast cancer). Key distinctions:
| Compound | Thiophene Linkage | Bioactivity (IC₅₀) | Structural Feature |
|---|---|---|---|
| 26–29 | Enamine (C=C-N) | 9.39–10.25 μM | Conjugated system enhances planarity and binding. |
| Target Compound | Hydroxypropyl (C-OH) | Not reported | Hydroxyl group may improve solubility and H-bonding. |
- Thiophene Integration : Unlike the enamine-linked thiophenes in , the target compound’s hydroxypropyl-thiophene moiety introduces a chiral center and hydroxyl group, which could enhance aqueous solubility and modulate target selectivity .
- Biological Potential: The antiproliferative activity of compounds 26–29 suggests that the target compound’s thiophene-sulfonamide framework may similarly interact with cancer-related enzymes (e.g., carbonic anhydrases or kinases).
Triazole-Thione Sulfonamides
discusses 1,2,4-triazole-thiones (7–9) with tautomeric stability influenced by substituents. While structurally distinct, these compounds emphasize the role of sulfonamide groups in stabilizing tautomeric forms:
- Tautomerism : The target compound lacks a triazole-thione system but shares the sulfonamide motif, which contributes to hydrogen-bonding networks and metabolic resistance .
Physicochemical and Spectroscopic Properties
- IR Spectroscopy : The target compound’s sulfonamide group should exhibit ν(S=O) stretches near 1150–1350 cm⁻¹, consistent with analogs in and .
- NMR : The thiophene protons (δ ~6.5–7.5 ppm) and hydroxypropyl group (δ ~1.5–2.5 ppm for CH₂, δ ~4.5–5.5 ppm for OH) would align with spectral data for related compounds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-hydroxy-2-(thiophen-2-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide, and how can intermediates be characterized?
- Methodology : Multi-step synthesis typically involves coupling thiophene and benzenesulfonamide precursors via nucleophilic substitution or Mitsunobu reactions. Key steps include:
- Thiophene intermediate preparation : Use organometallic catalysts (e.g., Pd for cross-coupling) to functionalize thiophene at the 2-position.
- Sulfonamide introduction : React 4-(trifluoromethoxy)benzenesulfonyl chloride with a hydroxypropyl-thiophene intermediate under basic conditions (e.g., triethylamine in DCM).
- Characterization : Confirm intermediates via H/C NMR (e.g., δ ~7.8 ppm for sulfonamide protons) and LC-MS for molecular ion validation .
Q. How can computational methods predict the electronic and thermodynamic properties of this compound?
- Methodology :
- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to calculate HOMO-LUMO gaps, electrostatic potential surfaces, and Gibbs free energy of formation. This identifies reactive sites (e.g., sulfonamide group as electron-deficient) .
- Wavefunction Analysis : Tools like Multiwfn can map electron localization function (ELF) to assess aromaticity of the thiophene ring and charge transfer dynamics .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology :
- Antimicrobial Activity : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values (e.g., 15–125 μM) to structurally related sulfonamides .
- Enzyme Inhibition : Use fluorometric assays to test inhibition of carbonic anhydrase or cyclooxygenase-2, leveraging the sulfonamide group’s affinity for zinc-containing active sites .
Q. What spectroscopic techniques are critical for structural validation?
- Methodology :
- NMR : 2D NOESY to confirm stereochemistry at the hydroxypropyl chiral center.
- X-ray Crystallography : Resolve crystal structures to validate bond angles (e.g., C-S bond ~1.76 Å in sulfonamide) and hydrogen-bonding networks .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modifications (e.g., replacing trifluoromethoxy with methoxy) to isolate contributions of specific substituents.
- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers caused by assay variability (e.g., serum protein interference) .
Q. What strategies improve yield in large-scale synthesis while maintaining enantiopurity?
- Methodology :
- Continuous Flow Reactors : Optimize reaction parameters (residence time, temperature) for key steps like sulfonamide coupling to reduce racemization.
- Chiral Resolution : Use preparative HPLC with cellulose-based columns or enzymatic kinetic resolution (e.g., lipases) for hydroxypropyl intermediate purification .
Q. How do π-π interactions and solvation effects influence binding to protein targets?
- Methodology :
- Molecular Dynamics (MD) Simulations : Simulate docking with proteins (e.g., human serum albumin) using AMBER or GROMACS. Analyze binding free energy (MM-PBSA) to quantify contributions from thiophene’s π-system .
- Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes to validate computational predictions of binding thermodynamics .
Q. What advanced computational models predict metabolic stability and toxicity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
